molecular formula C12H11NO4 B1524844 Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 40059-53-8

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B1524844
CAS No.: 40059-53-8
M. Wt: 233.22 g/mol
InChI Key: LGLPFJDOUVCBNP-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS: 40059-53-8) is a heterocyclic compound synthesized via the condensation of isatoic anhydride and diethyl malonate in dimethylformamide (DMF) using sodium hydride (NaH) as a base . This reaction yields a white crystalline product with a molecular formula of C₁₂H₁₁NO₄, molecular weight of 233.22 g/mol, and a melting point ranging from 116–120°C to 134°C depending on synthesis conditions . The compound is widely used as an intermediate in medicinal chemistry, particularly for synthesizing anti-HIV agents, antibacterial compounds, and α-glucosidase inhibitors . Its structure features a 4-hydroxyquinolin-2-one core with an ester group at position 3, enabling diverse chemical modifications.

Properties

IUPAC Name

ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)13-11(9)15/h3-6H,2H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLPFJDOUVCBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193121
Record name 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester
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Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40059-53-8
Record name Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester
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Record name 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester
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Record name ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Preparation Methods

Classical Condensation Method Using Anilines and Triethyl Methanetricarboxylate

One of the most convenient and widely studied methods for synthesizing ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of substituted anilines with triethyl methanetricarboxylate. This approach is favored for producing N-substituted derivatives and their tricyclic analogues.

  • Reaction Overview : The condensation proceeds through nucleophilic attack of the aniline on the triethyl methanetricarboxylate, leading to cyclization and formation of the quinoline ester.
  • Challenges : Laboratory methods often yield products contaminated with 2.4 to 5.6% of 4-hydroxy-1,2-dihydroquinolin-2-ones as impurities, which arise due to partial hydrolysis or degradation of the ester group during the reaction.
  • Industrial Considerations : The presence of water in reagents is a critical factor causing ester breakdown and impurity formation, which is negligible in small-scale synthesis but problematic for industrial production.
  • Green Chemistry Adaptation : To address these issues, a "green" synthesis method has been developed that minimizes water content and optimizes reaction conditions to reduce impurities, making the process more suitable for large-scale manufacture.
Parameter Classical Method Green Chemistry Adaptation
Starting Materials Anilines + Triethyl methanetricarboxylate Same, with rigorously dried reagents
Solvent Various, often polar aprotic solvents Optimized solvent systems reducing water
Reaction Temperature Moderate to high (e.g., reflux) Controlled to minimize hydrolysis
Impurity Level 2.4–5.6% 4-hydroxy-1,2-dihydroquinolin-2-ones Significantly reduced
Yield Moderate to good (variable) Improved with process optimization
Industrial Suitability Limited due to impurities Enhanced via green chemistry principles

This method is detailed in a 2013 study published in the Journal of Organic and Pharmaceutical Chemistry, which emphasizes the importance of controlling moisture and reagent purity to improve product quality and yield.

Synthesis via Reaction of Isatoic Anhydride with Diethyl Malonate

A well-documented laboratory synthesis involves the reaction of isatoic anhydride with diethyl malonate under heating in dry solvents such as dimethylformamide (DMF).

  • Procedure : Isatoic anhydride (10 g, 61.5 mmol) reacts with an excess of diethyl malonate (49 mL, 300 mmol) in dry DMF (100 mL) at 85°C for 5 hours.
  • Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress.
  • Isolation : Upon completion, the reaction mixture is cooled, poured into ice-water, and the precipitate filtered and washed.
  • Yield and Characterization :
    • Yield: Approximately 40%
    • Appearance: Pale brown powder
    • Melting Point: 134°C
    • IR (KBr): Strong carbonyl peaks at 1750 and 1730 cm⁻¹, broad OH stretch between 2700-3200 cm⁻¹
    • LC-MS (ESI): m/z 234 [M+H]⁺

This method provides a direct route to this compound with moderate yield and is suitable for laboratory-scale synthesis.

Conversion of the Ester to Carbohydrazide and Derivative Formation

Following the ester synthesis, further functionalization is achieved by converting the ester group to carbohydrazide, which serves as a precursor for various biologically active derivatives.

  • Hydrazinolysis :

    • Compound 10 (ethyl ester) is refluxed with hydrazine hydrate in ethanol for 2 hours.
    • The reaction yields 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (Compound 11) as a white powder with a 90% yield.
    • Characterization includes melting point at 152°C and IR peaks indicating carbonyl and NH groups.
  • Further Derivatization :

    • The carbohydrazide reacts with benzaldehyde derivatives in ethanol with catalytic sulfuric acid under reflux for 2 hours.
    • This produces N'-arylidene derivatives with high yields (~90%), which are useful for biological activity screening.

These steps are crucial for preparing derivatives that retain the quinoline core while enabling structural diversity for drug development.

Multicomponent Ugi-Type Condensation Involving this compound

A novel strategy involves using this compound as a Michael acceptor in an Ugi-type multicomponent condensation reaction.

  • Reaction Components : The four-component reaction includes the quinoline ester, aldehyde derivatives, amine derivatives, and isocyanides.
  • Mechanism : The process proceeds through a Smiles rearrangement replacing acid components, leading to heterocyclic enamines.
  • Advantages :
    • Efficient and rapid synthesis of complex heterocyclic structures.
    • Enables the formation of peptidic or pseudo-peptidic compounds with quinolin-2(1H)-one scaffolds.

This method represents an advanced synthetic route expanding the chemical space accessible from the quinoline ester, facilitating the development of biologically relevant molecules.

Summary Table of Preparation Methods

Method No. Preparation Method Key Reagents/Conditions Yield (%) Notes
1 Condensation of Anilines with Triethyl Methanetricarboxylate Anilines, triethyl methanetricarboxylate, dry conditions Variable Requires moisture control for industrial scale
2 Reaction of Isatoic Anhydride with Diethyl Malonate Isatoic anhydride, diethyl malonate, DMF, 85°C, 5 h ~40 Moderate yield, suitable for lab-scale synthesis
3 Hydrazinolysis of Ester to Carbohydrazide and Derivatization Hydrazine hydrate, ethanol, reflux 90 (hydrazide) Enables further functionalization for derivatives
4 Ugi-Type Multicomponent Condensation Quinoline ester, aldehyde, amine, isocyanide Not specified Efficient synthesis of heterocyclic enamines

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its role spans from synthesizing heterocyclic compounds to exploring potential biological activities and developing new materials.

Scientific Research Applications

Chemistry
This compound is a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and material science. It can be used to synthesize 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid . It is also involved in the synthesis of novel N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives with anti-HIV-1 and antibacterial activities . Additionally, it acts as a Michael acceptor in Ugi-type multicomponent condensations, leading to heterocyclic enamines .

Biology
this compound has potential biological activities, including antimicrobial and antiviral properties, making it a candidate for drug development. Studies have examined its derivatives for antibacterial activity .

Medicine
Ongoing research explores the use of this compound in treating various diseases, such as cancer and infectious diseases.

Industry
The unique chemical properties of this compound make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the hydroxy and oxo groups allows for hydrogen bonding and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with key analogues:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications References
This compound R₁ = -OH, R₂ = -OEt 233.22 116–120 / 134 Anti-HIV, antibacterial, α-glucosidase inhibition
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid R₁ = -OH, R₂ = -COOH 205.18 225 Intermediate for amides, analgesics
Ethyl 2,4-dichloroquinoline-3-carboxylate R₁ = -Cl, R₂ = -OEt, R₃ = -Cl 270.10 Not reported Anti-HIV candidate
Ethyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate R₁ = -Cl, R₂ = -OEt, R₄ = -CH₃ 267.68 Not reported Undisclosed (structural analogue)
Ethyl 1,2-dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylate Isoquinoline core 233.22 Not reported Not reported (structural isomer)
Key Observations:

Carboxylic Acid Derivatives (e.g., 4-hydroxy-2-oxo...carboxylic acid) exhibit higher melting points (225°C vs. ~134°C) due to intermolecular hydrogen bonding, making them suitable for salt formation . N-Alkylation (e.g., 1-methyl derivatives) introduces steric hindrance, which may improve metabolic stability but alter receptor binding .

Isoquinoline vs.

Biological Activity

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS No. 57513-54-9) is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, including the condensation of anilines with triethyl methanetricarboxylate. A key study demonstrated that this method is efficient for producing derivatives of the compound with minimal impurities, which is crucial for industrial applications .

PropertyValue
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Melting Point134 °C
Boiling PointNot available

Biological Activity

This compound exhibits a range of biological activities, including:

1. Antibacterial Activity
Research indicates that derivatives of this compound demonstrate moderate antibacterial properties. A study evaluated several synthesized compounds for their minimum inhibitory concentration (MIC) against various bacterial strains, revealing promising results against opportunistic infections .

2. Anti-HIV Activity
The compound has shown potential as an anti-HIV agent. In vitro studies assessed its ability to inhibit HIV replication and integrase activity. Compounds derived from this compound were found to exhibit significant activity against HIV strains at concentrations below 100 µM .

3. Antioxidant Properties
The antioxidant capacity of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives has been explored, indicating their potential in combating oxidative stress-related diseases .

Case Studies

Several studies have investigated the biological effects of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives:

Study 1: Antibacterial Evaluation
In a study conducted by Sechi et al., compounds based on the 4-hydroxyquinoline scaffold were synthesized and tested against common bacterial pathogens. The results demonstrated effective antibacterial activity, particularly against Gram-positive bacteria .

Study 2: Anti-HIV Assessment
A series of N'-arylidene derivatives were synthesized from ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline and evaluated for their anti-HIV properties. The findings highlighted their ability to inhibit both strand transfer and processing activities of the HIV integrase enzyme .

Q & A

Q. What is the optimized synthetic route for Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate to minimize by-products?

The compound is synthesized via condensation of N-substituted anilines with triethyl methanetricarboxylate at 215–220°C under anhydrous conditions. Key steps include:

  • Maintaining strict temperature control (±5°C) to avoid ester hydrolysis .
  • Using a 3:1 molar excess of triethyl methanetricarboxylate to drive the reaction to completion .
  • Distilling excess reagent under reduced pressure (2–5 mmHg) post-reaction, achieving >90% recovery for reuse .
  • Crystallizing the product in hexane with yields of 86–97% and purity ≥94% .

Q. Which analytical methods are most reliable for characterizing this compound?

  • 1H NMR spectroscopy : Confirms substituent positions and ester integrity (e.g., sharp singlet for the ester carbonyl at δ ~170 ppm) .
  • Elemental analysis : Validates molecular composition, particularly for nitrogen and oxygen content .
  • Melting point determination : Sharp melting points (e.g., ~134°C) indicate high crystallinity and purity .
  • IR spectroscopy : Peaks at 1730–1750 cm⁻¹ confirm ester and ketone carbonyl groups .

Advanced Research Questions

Q. How do trace water and temperature fluctuations lead to hydrolysis or decarboxylation during synthesis?

  • Hydrolysis mechanism : Even trace water at ≥95°C hydrolyzes the ester to 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which rapidly decarboxylates to 3-quinolines .
  • Mitigation strategies :
  • Pre-drying reagents with molecular sieves to reduce initial water content .
  • Avoiding diphenyl oxide (a potential water source) as a solvent .
  • Rapid cooling post-reaction to <150°C to prevent residual hydrolysis .

Q. How can structural modifications enhance the compound’s antitubercular activity?

  • Amidation : Reacting the ester with cycloalkylamines in boiling alcohol yields carboxamides with improved bioavailability. For example, 3-acetyl derivatives show enhanced activity due to increased lipophilicity .
  • Chlorination : Introducing chlorine at the 4-position (via POCl₃) increases antimycobacterial potency by ~70% compared to the parent compound .
  • Structure-activity relationship (SAR) : Derivatives with bulky substituents (e.g., benzyl groups) exhibit higher binding affinity to mycobacterial enzymes .

Q. What crystallographic challenges arise in structural determination, and how are they resolved?

  • Twinned crystals : Common due to the compound’s planar quinoline core. Use SHELXL for twin refinement with HKLF5 data .
  • Disorder in ester groups : Model alternate conformers with restrained occupancy (e.g., 50:50 split) .
  • Hydrogen bonding : The 4-hydroxyl group forms strong O–H···O bonds, requiring high-resolution data (≤0.8 Å) for accurate placement .

Q. How can contradictory data on hydrolysis pathways be resolved experimentally?

  • Isotopic labeling : Use D₂O in controlled hydrolysis experiments to track deuterium incorporation via LC-MS, distinguishing between ester hydrolysis (yields deuterated acid) and decarboxylation (yields non-deuterated 3-quinoline) .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR to quantify rate constants for hydrolysis (k₁) vs. decarboxylation (k₂) under varying temperatures .

Methodological Considerations

Q. What green chemistry principles apply to scaling up synthesis?

  • Solvent-free conditions : Triethyl methanetricarboxylate acts as both reagent and solvent, eliminating toxic solvents like diphenyl oxide .
  • Atom economy : Excess reagent recovery (≥90%) reduces waste .
  • Energy efficiency : Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining yields .

Q. How can computational modeling predict reactivity for derivative synthesis?

  • DFT calculations : Optimize transition states for amidation or chlorination using Gaussian at the B3LYP/6-31G* level to predict regioselectivity .
  • Molecular docking : Screen derivatives against Mycobacterium tuberculosis enoyl-ACP reductase (InhA) to prioritize candidates with ΔG < -8 kcal/mol .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

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